molecular formula C8H9NO3 B6205381 4-cyclobutyl-1,3-oxazole-5-carboxylic acid CAS No. 2092452-74-7

4-cyclobutyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B6205381
CAS No.: 2092452-74-7
M. Wt: 167.2
InChI Key:
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Description

4-cyclobutyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that features a cyclobutyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with Deoxo-Fluor® reagents, which enables efficient cyclization to form the oxazole ring . The reaction conditions often require a slight excess of the fluorinating agent to achieve high conversion rates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the cyclobutyl group are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-cyclobutyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-cyclobutyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-cyclobutyl-1,3-oxazole-5-carboxylic acid include other oxazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-cyclobutyl-1,3-oxazole-5-carboxylic acid can be achieved through a multi-step process involving the cyclization of a suitable precursor.", "Starting Materials": [ "Cyclobutanone", "Ethyl 2-bromoacetate", "Sodium hydride", "2-amino-2-methylpropanol", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Preparation of ethyl 2-(cyclobutylamino)-2-methylpropanoate by reacting cyclobutanone with ethyl 2-bromoacetate in the presence of sodium hydride and 2-amino-2-methylpropanol.", "Step 2: Cyclization of ethyl 2-(cyclobutylamino)-2-methylpropanoate to form 4-cyclobutyl-1,3-oxazole-5-carboxylic acid in the presence of sodium hydroxide.", "Step 3: Hydrolysis of 4-cyclobutyl-1,3-oxazole-5-carboxylic acid with chloroacetic acid in the presence of sodium bicarbonate to form the corresponding carboxylic acid.", "Step 4: Purification of the product by recrystallization from a suitable solvent such as diethyl ether or methanol.", "Step 5: Optional salt formation by reacting the carboxylic acid with a suitable base such as sodium hydroxide or sodium bicarbonate followed by acidification with hydrochloric acid and isolation of the salt by filtration or crystallization." ] }

CAS No.

2092452-74-7

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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